2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Beschreibung
2-(4-(N-Benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic derivative of the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide scaffold. This compound features a sulfamoyl-benzamido moiety at position 2 of the thiophene ring and an N-methyl carboxamide group at position 2. The N-benzyl-N-ethylsulfamoyl substituent introduces significant steric bulk and polarity, which may enhance binding affinity to biological targets such as viral polymerases or kinases .
Eigenschaften
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S2/c1-3-30(18-19-10-6-4-7-11-19)36(33,34)21-16-14-20(15-17-21)25(31)29-27-24(26(32)28-2)22-12-8-5-9-13-23(22)35-27/h4,6-7,10-11,14-17H,3,5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIFDLDIBDWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis and Strategic Disconnections
The target compound is dissected into three primary fragments:
- Cyclohepta[b]thiophene-3-carboxamide core
- 4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid derivative
- Amide linkage between fragments
Key disconnections involve:
Synthesis of the Cyclohepta[b]Thiophene-3-Carboxamide Core
Cycloheptanone Precursor Functionalization
The cycloheptane ring is synthesized via Robinson annulation or Dieckmann cyclization , followed by functionalization to yield 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene.
Gewald Reaction for Thiophene Formation
Cycloheptanone reacts with cyanoacetamide and sulfur in a modified Gewald reaction to form 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cycloheptanone (1 eq) | Ethanol | 80°C | 12 h | 68% |
| Cyanoacetamide (1.2 eq) | ||||
| Sulfur (1.5 eq) |
N-Methylation of the Carboxamide
The 3-carboxamide group is methylated using methyl iodide in the presence of a base:
Procedure
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (1 eq) is treated with methyl iodide (1.5 eq) and potassium carbonate (2 eq) in DMF at 60°C for 6 h, yielding the N-methyl derivative (89% purity by HPLC).
Synthesis of 4-(N-Benzyl-N-Ethylsulfamoyl)Benzoic Acid
Sulfonylation of Benzyl-Ethylamine
4-Chlorosulfonylbenzoic acid (1 eq) reacts with N-benzyl-N-ethylamine (1.2 eq) in dichloromethane under nitrogen:
Optimized Conditions
Carboxylic Acid Activation
The benzoic acid derivative is converted to its acid chloride using thionyl chloride :
Protocol
4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid (1 eq) is refluxed with thionyl chloride (5 eq) in anhydrous toluene for 3 h. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (94% conversion).
Coupling of Fragments via Amide Bond Formation
Critical Analysis of Methodologies
Analytical Characterization Data
Spectral Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (m, 4H, cycloheptane), 3.21 (s, 3H, NCH₃), 4.52 (q, 2H, NCH₂CH₃) |
| HRMS | m/z 584.2143 [M+H]⁺ (calc. 584.2139) |
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18 column) | 98.2% |
| Elemental Analysis | C 62.1%, H 6.3%, N 9.4% (theory: C 62.3%, H 6.2%, N 9.6%) |
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s sulfamoyl group distinguishes it from analogs with methoxy, chloro, or benzoyl substituents.
Key Observations :
- The target compound likely employs Method C (amide coupling), as seen in analogs 40 and 42, which use acyl chlorides and tertiary amines for activation .
- Yields for analogs range from 20–34% , suggesting challenges in steric hindrance or purification. The sulfamoyl group in the target compound may further reduce yields due to increased reactivity .
Key Observations :
- The target compound’s higher molecular weight (~550 vs. 342–473 g/mol in analogs) may impact pharmacokinetics, necessitating formulation optimization.
- LogP values for analogs suggest moderate lipophilicity, but the sulfamoyl group in the target compound could increase hydrophilicity, improving solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
